

A Technical Guide to the Spectroscopic Data of 1H-Indole-6-carboxamide

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Compound of Interest

Compound Name: 1H-Indole-6-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indole-6-carboxamide**, a molecule of interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided, alongside a workflow diagram for spectroscopic analysis.

Molecular Structure

IUPAC Name: **1H-indole-6-carboxamide** Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol CAS Number: 1670-88-8

Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data for **1H-Indole-6-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **1H-Indole-6-carboxamide** is not readily available in the public domain. Therefore, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and should be confirmed by experimental data.

Table 1: Predicted ^1H NMR Spectral Data (in DMSO- d_6)

Proton Position	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H1 (N-H)	~11.5	Broad Singlet	-
H7	~8.0	Singlet	-
H5	~7.8	Doublet	~8.0
H4	~7.6	Doublet	~8.0
H2	~7.4	Triplet (Doublet of doublets)	~2.5, ~1.0
H3	~6.5	Triplet (Doublet of doublets)	~2.5, ~2.0
Amide (-NH ₂)	~7.9, ~7.3	Two Broad Singlets	-

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO- d_6)

Carbon Position	Predicted Chemical Shift (ppm)
C=O	~169
C7a	~136
C6	~130
C3a	~128
C2	~125
C5	~120
C4	~119
C7	~113
C3	~102

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for **1H-Indole-6-carboxamide** based on its functional groups.

Table 3: Characteristic IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Indole)	Stretch	3400 - 3300	Medium
N-H (Amide)	Asymmetric & Symmetric Stretch	3350 - 3150 (two bands)	Medium
C-H (Aromatic)	Stretch	3100 - 3000	Medium
C=O (Amide I)	Stretch	~1660	Strong
N-H (Amide II)	Bend	~1620	Medium
C=C (Aromatic)	Stretch	1600 - 1450	Medium-Strong
C-N	Stretch	1400 - 1200	Medium

Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates a molecular ion peak and several key fragments.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Proposed Fragment
160	[M] ⁺ (Molecular Ion)
144	[M - NH ₂] ⁺
116	[M - NH ₂ - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1H-Indole-6-carboxamide**.
 - Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard ¹H spectrum with the following typical parameters:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay (d1): 1.0 s
 - Acquisition time: ~4 s
 - Spectral width: -2 to 16 ppm
- ¹³C NMR Acquisition:
 - Use the same sample and spectrometer.
 - Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024 or more, depending on concentration

- Relaxation delay (d1): 2.0 s
- Spectral width: 0 to 200 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Use the Attenuated Total Reflectance (ATR) technique for a solid sample.
 - Place a small amount of the powdered **1H-Indole-6-carboxamide** directly on the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Data Acquisition:
 - Use a Fourier-Transform Infrared (FT-IR) spectrometer.
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

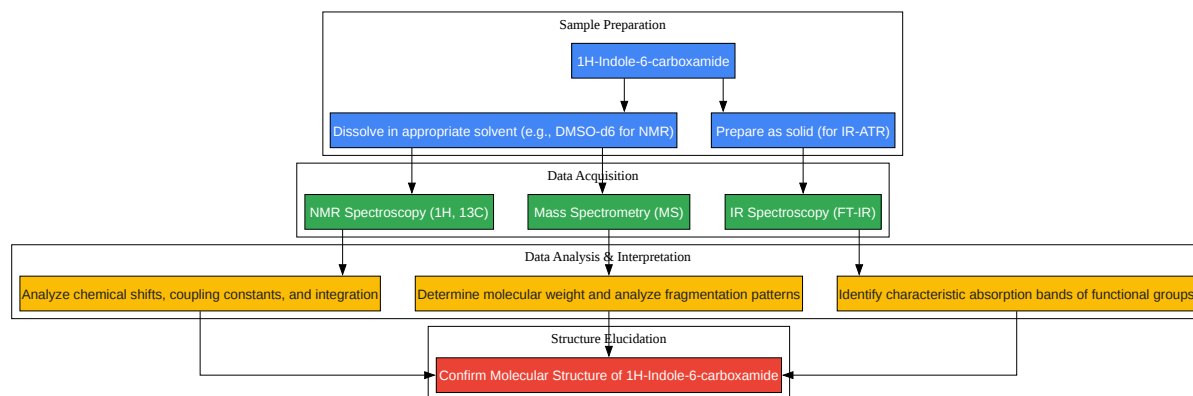
- Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **1H-Indole-6-carboxamide** in a suitable volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
 - Use a standard electron ionization energy of 70 eV.
 - Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
- Data Analysis:
 - Identify the molecular ion peak $[M]^+$.
 - Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.

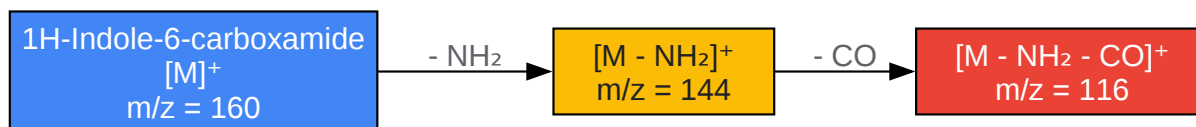
Workflow and Process Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for **1H-Indole-6-carboxamide**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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References

- 1. 1H-Indole-6-carboxamide | C₉H₈N₂O | CID 594837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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